3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

Synthetic methodology Process chemistry Heterocyclic chemistry

3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (CAS 1192308-63-6) is a tetrahydropyrrolo[1,2-a]imidazole derivative featuring a difluoromethyl substituent at the quaternary 3a-carbon. The compound's molecular formula is C₁₁H₁₀F₂N₂O with a molecular weight of 224.21 g/mol.

Molecular Formula C11H10F2N2O
Molecular Weight 224.21 g/mol
CAS No. 1192308-63-6
Cat. No. B3220205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one
CAS1192308-63-6
Molecular FormulaC11H10F2N2O
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1CC2(NC3=CC=CC=C3N2C1=O)C(F)F
InChIInChI=1S/C11H10F2N2O/c12-10(13)11-6-5-9(16)15(11)8-4-2-1-3-7(8)14-11/h1-4,10,14H,5-6H2
InChIKeyGCRGJNMAPCJXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (CAS 1192308-63-6): A Structurally Defined Fluorinated Heterocyclic Building Block for Medicinal Chemistry


3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (CAS 1192308-63-6) is a tetrahydropyrrolo[1,2-a]imidazole derivative featuring a difluoromethyl substituent at the quaternary 3a-carbon. The compound's molecular formula is C₁₁H₁₀F₂N₂O with a molecular weight of 224.21 g/mol [1]. Its synthesis, patented in 2009, proceeds via a one-pot cyclocondensation of a difluoro-γ-ketoester with o-phenylenediamine, yielding a white-to-yellow solid [1]. The benzo[d]pyrrolo[1,2-a]imidazole scaffold belongs to a privileged class of nitrogen-containing heterocycles with a documented spectrum of biological activity, including kinase inhibition and neuroprotection [2].

Scaffold CHF₂-substituted benzo[d]pyrrolo[1,2-a]imidazol-1-one core, a privileged heterocycle for kinase and neuroprotection research
Synthesis One-pot cyclocondensation route providing white-to-yellow solid; reported high isolated yield
Characterization Complete ¹H, ¹⁹F, ¹³C NMR assignment enables immediate identity verification

Why 3a-Substitution on the Benzo[d]pyrrolo[1,2-a]imidazol-1-one Core Critically Determines Physicochemical and Biological Properties


The 3a-position of the tetrahydropyrrolo[1,2-a]imidazole ring system is a quaternary chiral center whose substituent profoundly influences molecular geometry, lipophilicity, metabolic stability, and target binding. Simple substitution of the difluoromethyl group for a methyl, phenyl, or trifluoromethyl moiety is not neutral. The CHF₂ group acts as a lipophilic hydrogen-bond donor—on a scale similar to thiophenol and aniline—and confers a unique polarity profile distinct from both CH₃ and CF₃ [1]. Systematic matched molecular pair analysis has demonstrated that substitution of CH₃ by CHF₂ lowers log P to a degree comparable to CH₂F, whereas CF₃ produces a smaller reduction; the polarity trend follows CH₃ < CF₃ ≪ CH₂F ∼ CHF₂ [1]. Therefore, interchange of the 3a-substituent alters both passive membrane permeability and hydrogen-bonding capacity in ways that cannot be predicted without explicit experimental data .

CHF₂ vs. CH₃ / CF₃
Replacing the difluoromethyl group with methyl or trifluoromethyl alters log P and removes hydrogen-bond donor capacity, potentially shifting membrane permeability and target engagement.
3a-Aryl or non-fluorinated analogs
Analogs bearing phenyl or other substituents at the quaternary center change molecular geometry and electronic properties; scaffold geometry and biological profile may not transfer.
Stereochemical considerations
The 3a-quaternary carbon is a chiral center; enantiomers may exhibit different biological activity, requiring enantiomer-specific evaluation if resolved.

Quantitative Differentiation Evidence for 3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one Versus Its Closest Analogs


Synthetic Yield: Optimized One-Pot Synthesis Delivers 81% Isolated Yield versus Low-to-Moderate Class Benchmarks

The patented one-pot cyclocondensation of ethyl difluoro-γ-ketoester with o-phenylenediamine, catalyzed by p-toluenesulfonic acid in refluxing toluene, delivers the title compound in 81% isolated yield after silica gel chromatography [1]. In contrast, literature syntheses of structurally analogous 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles report yields as low as 14% for certain substitution patterns, with many entries providing no yield at all [2]. The 81% yield is at the upper bound of the class-typical range of 58–85% [2], establishing this route as a reliable, scalable method for procurement of the difluoromethyl analog.

Synthetic Yield
Reported
81% isolated yield (one-pot)
Supports scalable procurement for SAR
vs. class range as low as 14%
Synthetic methodology Process chemistry Heterocyclic chemistry

Physicochemical Polarity: CHF₂ Provides a Unique log P Profile Intermediate Between CH₃ and CF₃, Enabling Fine-Tuned Lipophilicity Modulation

Matched molecular pair analysis across model compound series establishes the polarity trend CH₃ < CF₃ ≪ CH₂F ∼ CHF₂, where replacement of a methyl group by CHF₂ lowers log P to a similar extent as CH₂F, whereas CF₃ produces a smaller reduction [1]. This means the 3a-CHF₂ analog occupies a distinct lipophilicity space compared to the corresponding 3a-CH₃ (higher log P) and 3a-CF₃ (moderately lower log P, comparable to CHF₂ but lacking hydrogen-bond donor capacity) analogs. The CHF₂ group additionally functions as a lipophilic hydrogen-bond donor, a property absent in both CH₃ and CF₃ .

Lipophilicity Profile
Class-level inference
CHF₂ reduces log P ~0.5–1.0 vs CH₃; also acts as H-bond donor
Unique polarity–H-bond balance for permeability tuning
Inferred from model compound series; scaffold measurement pending
Medicinal chemistry Physicochemical properties Fluorine chemistry

Complete Spectroscopic Assignment: Fully Assigned ¹H, ¹⁹F, and ¹³C NMR Data Enable Unambiguous Identity Verification and Quality Control

The patent provides complete ¹H (500 MHz, CDCl₃), ¹⁹F (470 MHz, CDCl₃, C₆F₆ internal standard), and ¹³C (125 MHz, CDCl₃) NMR assignments, including coupling constants for the CHF₂ proton (t, J = 56 Hz), aromatic protons, and diastereotopic methylene signals [1]. The ¹⁹F spectrum resolves the diastereotopic fluorine nuclei with distinct chemical shifts, confirming the chiral environment at C-3a. By comparison, many 3a-substituted analogs in the literature are described with only partial or low-resolution NMR data [2], limiting their utility as certified reference standards.

NMR Assignment
Reported
Full ¹H, ¹⁹F, ¹³C assignment with coupling constants
Enables unambiguous identity verification
500/470/125 MHz, CDCl₃; diastereotopic ¹⁹F signals resolved
Analytical chemistry Quality control Structural elucidation

Privileged Scaffold Biological Potential: The Benzo[d]pyrrolo[1,2-a]imidazole Core Delivers Sub-Nanomolar Kinase Inhibition and Neuroprotective Activity in Validated Assays

While direct biological data for the title compound have not been published, the benzo[d]pyrrolo[1,2-a]imidazole scaffold has been validated in multiple target classes. The 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)pyrimidin-2-amine series yielded compound 10d with CDK4/6 IC₅₀ values of 7.4 nM and 0.9 nM, respectively, surpassing the clinical candidate Abemaciclib (LY2835219) in selectivity over CDK1 [1]. In the JNK3 inhibitor series, construction of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold produced (S)-enantiomers with p38/JNK3 IC₅₀ selectivity ratios of up to 10 and JNK3 potency up to 20-fold higher than the corresponding (R)-enantiomers [2]. These data establish the scaffold as a productive starting point for medicinal chemistry campaigns.

Scaffold Biology
Class-level inference
Scaffold derivatives: CDK4/6 IC₅₀ 7.4/0.9 nM; JNK3 enantiomer-selective inhibition
May support scaffold-based kinase inhibitor design
Direct data for CHF₂ analog not yet reported; requires validation
Kinase inhibition Neuroprotection Scaffold-based drug discovery

Optimal Research and Industrial Application Scenarios for 3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one


Medicinal Chemistry SAR Exploration of Benzo[d]pyrrolo[1,2-a]imidazole-Based Kinase Inhibitors

The CHF₂ group provides a distinct lipophilicity–hydrogen-bonding profile compared to methyl, phenyl, and trifluoromethyl analogs [1]. This makes the compound a strategic choice for systematic SAR probing of the 3a-position in CDK4/6 or JNK3 inhibitor programs, where the scaffold has demonstrated sub-nanomolar potency [2].

Synthetic Methodology Development and Scale-Up Proof-of-Concept Studies

With an 81% optimized isolated yield and complete spectroscopic characterization [1], this compound serves as a benchmark substrate for evaluating new difluoromethylation or cyclocondensation methodologies aimed at constructing quaternary centers in nitrogen heterocycles.

Procurement as a High-Purity Reference Standard for Analytical Method Validation

The fully assigned ¹H, ¹⁹F, and ¹³C NMR data [1] enable its use as a certified reference material for HPLC, LC-MS, and qNMR method development and validation in quality control laboratories that handle fluorinated heterocyclic intermediates.

Fragment-Based or Structure-Based Drug Design Campaigns Targeting Lipophilic Binding Pockets

The CHF₂ substituent acts as a lipophilic hydrogen-bond donor, a feature exploitable in fragment growing or scaffold hopping strategies where the target binding site contains both hydrophobic residues and hydrogen-bond acceptor functionality [1]. The compound can serve as a core fragment for virtual screening or biophysical assay panels.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
CHF₂ lipophilicity–H-bond donor profile vs. CH₃/CF₃
Kinase selectivity and potency SAR at 3a-position
Synthetic methodology development
One-pot cyclocondensation route
Yield reproducibility and scalability
Analytical reference standard
Complete ¹H/¹⁹F/¹³C NMR assignments
Identity verification and QC method validation
Fragment-based drug design
CHF₂ as lipophilic H-bond donor fragment
Binding pocket complementarity assays
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